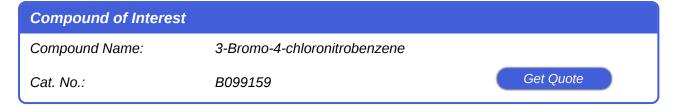


Physical and chemical properties of 2-bromo-1chloro-4-nitrobenzene

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An In-depth Technical Guide to 2-Bromo-1-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-bromo-1-chloro-4-nitrobenzene. This halogenated nitroaromatic compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its unique substitution pattern and the presence of activating and deactivating groups on the benzene ring make it a versatile building block for complex molecular architectures.[3]

Chemical and Physical Properties

2-Bromo-1-chloro-4-nitrobenzene is a solid compound at room temperature, appearing as a white to light yellow crystalline powder.[1] The key identifiers and properties are summarized in the tables below.

Table 1: General and Chemical Identifiers



Property	Value
IUPAC Name	2-bromo-1-chloro-4-nitrobenzene[4]
Synonyms	3-Bromo-4-chloronitrobenzene, 1-Bromo-2-chloro-5-nitrobenzene[4]
CAS Number	16588-26-4[4]
Molecular Formula	C ₆ H ₃ BrClNO ₂ [1][4]
Molecular Weight	236.45 g/mol [3][4]
Canonical SMILES	C1=CC(=C(C=C1INVALID-LINK[O-])Br)Cl[4]
InChlKey	CGTVUAQWGSZCFH-UHFFFAOYSA-N[4]

Table 2: Physical Properties

Property	- Value	Source
Appearance	White to light yellow crystal or crystalline powder	[1]
Melting Point	57 - 64 °C	[1][5]
Boiling Point	~290 °C (at 760 Torr); 100 °C (at 0.1 Torr)	[1]
Density	~1.827 g/cm³ (Predicted)	[1]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, chloroform, methanol	[1][6]
Vapor Pressure	0.00434 mmHg at 25°C	[1]

Table 3: Spectroscopic Data



Data Type	Availability
¹H NMR	Available[7][8]
¹³ C NMR	Available[7][9]
Mass Spectrometry (MS)	Available[7]
Infrared (IR) Spectroscopy	Available[7]

Experimental Protocols and Reactivity

The chemical behavior of 2-bromo-1-chloro-4-nitrobenzene is largely dictated by the interplay of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).[10][11] The halogen substituents are ortho, para-directing for electrophilic substitution but can act as leaving groups in SNAr reactions.

Synthesis of 2-bromo-1-chloro-4-nitrobenzene

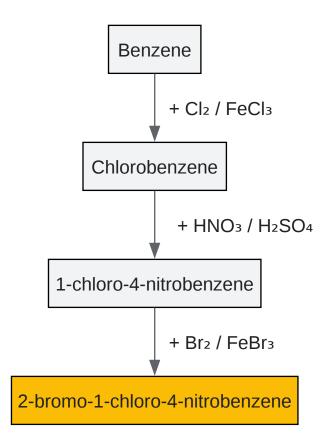
A common synthetic route starts from benzene and proceeds through a series of electrophilic aromatic substitution reactions.[12] The sequence is critical to achieve the desired 1,2,4-substitution pattern.

Experimental Protocol:

- Step 1: Chlorination of Benzene: Benzene is treated with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to produce chlorobenzene.[12]
- Step 2: Nitration of Chlorobenzene: Chlorobenzene is subsequently nitrated using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The chloro group is an ortho, para-director, leading to a mixture of products. The major product, 1-chloro-4-nitrobenzene (p-nitrochlorobenzene), is separated from the ortho isomer.[12]
- Step 3: Bromination of 1-chloro-4-nitrobenzene: The final step involves the bromination of 1-chloro-4-nitrobenzene using bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃). The directing effects of the existing substituents guide the incoming bromine electrophile. The chloro group directs ortho to itself, and the nitro group directs meta. Both effects guide the



bromine to the position ortho to the chlorine and meta to the nitro group, yielding 2-bromo-1-chloro-4-nitrobenzene in good yield.[12]



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Caption: Synthetic workflow for 2-bromo-1-chloro-4-nitrobenzene.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

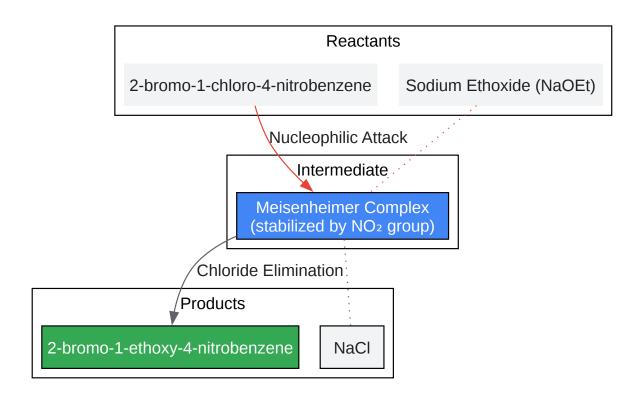
The presence of the strong electron-withdrawing nitro group para to the chlorine atom makes the ipso-carbon electron-deficient and highly susceptible to attack by strong nucleophiles.[10] [11] This facilitates the displacement of the chlorine atom via a nucleophilic aromatic substitution (SNAr) mechanism.

Experimental Protocol: Reaction with Sodium Ethoxide

 Reaction: 2-bromo-1-chloro-4-nitrobenzene is reacted with a strong nucleophile, such as sodium ethoxide (NaOEt) in ethanol.[10][11]



- Mechanism: The ethoxide ion preferentially attacks the carbon atom bonded to the chlorine.
 Resonance structures show that the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitro group, which stabilizes the intermediate. The carbon attached to the bromine is less electrophilic.[11]
- Product: The chloride ion is subsequently eliminated, resulting in the formation of 2-bromo-1-ethoxy-4-nitrobenzene. This reaction highlights the enhanced reactivity of the chlorine atom over the bromine atom in this specific SNAr context.[10][11]



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